3-Chloro-3-methylhexane-2,4-dione

Description

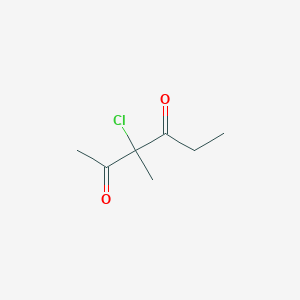

3-Chloro-3-methylhexane-2,4-dione is a linear diketone derivative characterized by a six-carbon chain with ketone groups at positions 2 and 4. A chlorine atom and a methyl group are both attached to the third carbon, creating a sterically hindered environment that influences its chemical reactivity and physical properties. This compound is structurally distinct from cyclic or bicyclic diones due to its linear aliphatic backbone, which confers flexibility and unique electronic properties.

Properties

CAS No. |

105949-90-4 |

|---|---|

Molecular Formula |

C7H11ClO2 |

Molecular Weight |

162.61 g/mol |

IUPAC Name |

3-chloro-3-methylhexane-2,4-dione |

InChI |

InChI=1S/C7H11ClO2/c1-4-6(10)7(3,8)5(2)9/h4H2,1-3H3 |

InChI Key |

ITBVGGKWVCHDNY-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(C)(C(=O)C)Cl |

Canonical SMILES |

CCC(=O)C(C)(C(=O)C)Cl |

Synonyms |

2,4-Hexanedione, 3-chloro-3-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-3-methylhexane-2,4-dione with key dione-containing compounds, focusing on structural features, reactivity, and applications.

Imidazolidin-2,4-diones (e.g., IM-7 and IM-3)

- Structure : Five-membered heterocyclic rings with two ketone groups and nitrogen atoms at positions 1 and 3. Substituents include aryl (e.g., phenyl) and alkyl groups (e.g., isopropyl) at positions 3 and 5 .

- Imidazolidin-diones exhibit pharmacological activity (e.g., cardiovascular and CNS effects in rats), whereas the target compound’s aliphatic structure may limit direct bioactivity unless further functionalized .

- Synthesis: Imidazolidin-diones are synthesized via Strecker reactions using amino acids and aryl isocyanates, whereas this compound likely requires halogenation of a pre-existing diketone precursor .

Pyran-2,4-dione Derivatives

- Structure: Six-membered oxygen-containing rings with conjugated diketone groups. Derivatives include β-enamino substituents and 1,6-hexylene spacers .

- Key Differences :

- Pyran-diones exhibit polar properties (e.g., dipole moments up to 6.5 D) due to their conjugated systems, whereas the target compound’s aliphatic structure may reduce polarity.

- Intermolecular interactions (e.g., H···H, O···H) dominate pyran-dione crystal packing, while the linear diketone’s steric bulk may favor hydrophobic interactions .

3-Azabicyclo[3.1.0]hexane-2,4-diones

- Structure: Bicyclic systems with nitrogen at position 3. Substituents include 4-aminophenyl and alkyl chains (e.g., butyl, pentyl) .

- Key Differences :

Agricultural Diones (e.g., Procymidone, Vinclozolin)

- Structure : Bicyclic or oxazolidinedione cores with halogenated aryl groups (e.g., 3,5-dichlorophenyl) .

- Key Differences :

- Agricultural diones rely on aromatic chlorine for stability and pesticidal activity, while the aliphatic chlorine in the target compound may confer distinct reactivity (e.g., susceptibility to nucleophilic substitution).

- Procymidone’s bicyclo structure enhances environmental persistence, whereas the linear diketone may degrade more readily .

Data Table: Comparative Analysis of Dione Derivatives

Research Findings and Implications

- Reactivity: The chlorine atom in this compound enhances electrophilicity at the C3 position, making it prone to nucleophilic substitution or elimination reactions—a feature less pronounced in cyclic diones with electron-withdrawing aryl groups .

- Biological Potential: While imidazolidin-diones and bicyclic aromatase inhibitors demonstrate bioactivity, the target compound’s linear structure may require derivatization (e.g., cyclization or aryl substitution) to achieve similar efficacy .

- Synthetic Utility : The steric hindrance from the 3-methyl group could complicate reactions but may also direct regioselectivity in multi-step syntheses, analogous to the role of substituents in pyran-dione crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.